2-Amino-2',5'-dichlorobenzophenone
Overview
Description
2-Amino-2’,5’-dichlorobenzophenone is an organic compound with the molecular formula C13H9Cl2NO. It is a substituted benzophenone where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by an amino group (-NH2) and chlorine atoms, respectively. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including benzodiazepines such as lorazepam .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2’,5’-dichlorobenzophenone can be synthesized from a precursor diazepine, lorazepam. The synthesis involves several steps:
Hydroxylamine Reaction: Lorazepam is first reacted with hydroxylamine to form an intermediate.
Chloroacetyl Chloride Reaction: The intermediate is then reacted with chloroacetyl chloride to produce 6-chloro-2-chloromethyl-4-(2’-chlorophenyl)quinazolin-3-oxide.
Methylamine Reaction: This product undergoes a reaction with methylamine, resulting in ring expansion and rearrangement to form 7-chloro-2-methylamino-5-(2’-chlorophenyl)-3H-1,4-benzodiazepin-4-oxide.
Acetylation: Acetylation with acetic anhydride produces a compound that is hydrolyzed with hydrochloric acid to give 7-chloro-5-(2’-chlorophenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-on-4-oxide.
Final Hydrolysis: The final step involves hydrolysis with sodium hydroxide to yield lorazepam.
Industrial Production Methods
The industrial production of 2-Amino-2’,5’-dichlorobenzophenone typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2’,5’-dichlorobenzophenone undergoes various chemical reactions, including:
Electrophilic Substitution: The amino group (-NH2) and chlorine atoms make the compound susceptible to electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Coupling Reactions: It is used as an electrophilic coupling reagent in spectrophotometric methods.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Coupling Reagents: Used in spectrophotometric methods for the determination of hexavalent chromium.
Major Products
Benzodiazepines: The compound is a precursor in the synthesis of benzodiazepines such as lorazepam.
Chromium Complexes: Used in the determination of hexavalent chromium in environmental samples.
Scientific Research Applications
2-Amino-2’,5’-dichlorobenzophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2’,5’-dichlorobenzophenone primarily involves its role as an intermediate in the synthesis of benzodiazepines. Benzodiazepines exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission and resulting in anxiolytic, sedative, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: A similar compound with one chlorine atom, used in the synthesis of benzodiazepines.
2-Amino-5-nitrobenzophenone: Another derivative used in various chemical syntheses.
2-Amino-5-chloro-2’-fluorobenzophenone: A fluorinated derivative with similar applications.
Uniqueness
2-Amino-2’,5’-dichlorobenzophenone is unique due to its specific substitution pattern, which makes it particularly useful in the synthesis of certain benzodiazepines like lorazepam. Its dual chlorine substitution enhances its reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2-aminophenyl)-(2,5-dichlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWXFZGEDFKLSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561176 | |
Record name | (2-Aminophenyl)(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21723-84-2 | |
Record name | (2-Aminophenyl)(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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